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Compound of Interest

Compound Name: ophiopogonanone E

Cat. No.: B058116 Get Quote

Abstract
Ophiopogonanone E is a homoisoflavonoid compound isolated from plants such as

Polygonatum odoratum and Ophiopogon japonicus.[1] This document provides a

comprehensive technical guide on the molecular characteristics, biological activities, and

associated experimental protocols for Ophiopogonanone E. It is intended for researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

The guide details its anti-inflammatory properties and its role in stimulating glucose uptake,

presenting relevant signaling pathways and methodologies for further investigation.

Chemical and Physical Properties
Ophiopogonanone E is a structurally distinct flavonoid derivative. Its core chemical and

physical data are summarized below.
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Property Value Source

Molecular Formula C₁₉H₂₀O₇ [1][2]

Molecular Weight 360.36 g/mol [1]

IUPAC Name

5,7-dihydroxy-3-[(2-hydroxy-4-

methoxyphenyl)methyl]-8-

methoxy-6-methyl-2,3-

dihydrochromen-4-one

[2]

CAS Number 588706-66-5 [2]

Class Homoisoflavonoid [1]

Biological Activities and Mechanisms
Ophiopogonanone E has demonstrated multiple biological activities of therapeutic interest.

The primary activities identified in the literature are its anti-inflammatory effects and its ability to

stimulate glucose uptake.

Anti-inflammatory Activity
While direct studies on Ophiopogonanone E's anti-inflammatory mechanism are limited,

research on the closely related compound, 4'-O-Demethylophiopogonanone E, isolated from

Ophiopogon japonicus, provides significant insights. This related compound has been shown to

suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced

RAW 264.7 macrophage cells.[3] The mechanism is believed to involve the inhibition of key

signaling cascades.

The anti-inflammatory activity of 4'-O-Demethylophiopogonanone E is attributed to its ability

to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase

(MAPK) signaling pathway.[3] This action leads to a downstream reduction in the production of

nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-

6 (IL-6).[3]

Quantitative Data on Anti-inflammatory Effects (of 4'-O-Demethylophiopogonanone E)
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Parameter IC₅₀ Value (μg/mL) Cell Line Inducer

NO Production 66.4 ± 3.5 RAW 264.7 LPS

IL-1β Production 32.5 ± 3.5 RAW 264.7 LPS

IL-6 Production 13.4 ± 2.3 RAW 264.7 LPS

Data sourced from a study on 4'-O-Demethylophiopogonanone E, a structurally similar

compound.[3]

Proposed Anti-inflammatory Signaling Pathway of Ophiopogonanone E Analogs
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Caption: Proposed mechanism of Ophiopogonanone E analogs in inhibiting LPS-induced

inflammation.

This protocol is based on methodologies used for evaluating the anti-inflammatory effects of

compounds in LPS-stimulated RAW 264.7 macrophages.[3]

Cell Culture:

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT):

Seed 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.

Treat cells with various concentrations of Ophiopogonanone E (e.g., 1, 5, 25, 50, 100

µg/mL) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay:

Seed cells as described above.

Pre-treat cells with Ophiopogonanone E for 1 hour before stimulating with LPS (1 µg/mL)

for 24 hours.

Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.

Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
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Cytokine Measurement (ELISA):

Culture and treat cells as in the NO assay.

Collect the supernatant and measure the concentrations of IL-1β and IL-6 using

commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the

manufacturer's instructions.

Western Blot Analysis for MAPK Phosphorylation:

Seed 2 x 10⁶ cells/well in a 6-well plate.

Pre-treat with Ophiopogonanone E for 1 hour, then stimulate with LPS for 30 minutes.

Lyse the cells and quantify protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK,

followed by HRP-conjugated secondary antibodies.

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake-Stimulatory Activity
Ophiopogonanone E has been identified as having glucose uptake-stimulatory activity in 3T3-

L1 adipocytes.[1] This suggests a potential role in metabolic regulation and as a therapeutic

agent for conditions like hyperglycemia. The precise signaling pathway for this activity has not

been fully elucidated in the available literature.

The following is a standard protocol for assessing glucose uptake in differentiated 3T3-L1

adipocytes, a common model for studying adipogenesis and glucose metabolism.

3T3-L1 Preadipocyte Culture and Differentiation:

Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.

To induce differentiation, grow cells to confluence (Day 0).
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On Day 2, change to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX,

1 µM dexamethasone, and 10 µg/mL insulin.

On Day 4, switch to a maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) and

replace it every 2 days.

Mature adipocytes, characterized by lipid droplet accumulation, are typically ready for use

between Day 8 and Day 12.

Glucose Uptake Assay:

Seed 3T3-L1 cells in a 96-well black, clear-bottom plate and differentiate as described

above.

Wash mature adipocytes twice with warm Phosphate-Buffered Saline (PBS).

Starve the cells in a serum-free, low-glucose DMEM for 2-3 hours.

Treat cells with various concentrations of Ophiopogonanone E for a specified time (e.g.,

30 minutes). Include a positive control (e.g., insulin) and a vehicle control.

Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and

incubate for 30-60 minutes at 37°C.

Terminate the uptake by removing the 2-NBDG solution and washing the cells three times

with cold PBS.

Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and

an emission wavelength of ~535 nm.
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Experimental Workflow for 3T3-L1 Glucose Uptake Assay
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Caption: A stepwise workflow for measuring glucose uptake in 3T3-L1 adipocytes.
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Conclusion
Ophiopogonanone E is a promising homoisoflavonoid with demonstrated potential in

modulating key biological pathways related to inflammation and glucose metabolism. Its anti-

inflammatory action, likely mediated through the MAPK pathway, and its ability to stimulate

glucose uptake in adipocytes, make it a valuable candidate for further research in metabolic

disorders and inflammatory diseases. The protocols and data presented in this guide offer a

foundational resource for scientists aiming to explore the therapeutic applications of this natural

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of
Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of
Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum
L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ophiopogonanone E: A Technical Overview for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058116#ophiopogonanone-e-molecular-formula-and-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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